4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
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Overview
Description
4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyrrolo[3,4-c]pyridine core, substituted with a 2-chlorophenyl group, a methyl group, and a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-chlorobenzaldehyde with a suitable amine, followed by cyclization and introduction of the methylthio group through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives and related heterocyclic compounds such as:
- 2-(4-Chlorophenyl)-3-methyl-4-(methylthio)pyridine
- 4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-1H-pyrrolo[3,4-c]pyridine
- 2-(2-Chlorophenyl)-3-methyl-4-(methylthio)pyridine
Uniqueness
The uniqueness of 4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClN2O2S |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C15H13ClN2O2S/c1-18-14(20)9-7-11(19)17-13(12(9)15(18)21-2)8-5-3-4-6-10(8)16/h3-7,15H,1-2H3,(H,17,19) |
InChI Key |
GVOMTCWDFFAZKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CC=C3Cl)SC |
Origin of Product |
United States |
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